molecular formula C5H7N3O2 B1443718 2-Aminopyrimidine-5-carbaldehyde hydrate CAS No. 1588441-19-3

2-Aminopyrimidine-5-carbaldehyde hydrate

Cat. No. B1443718
CAS RN: 1588441-19-3
M. Wt: 141.13 g/mol
InChI Key: PHVPVNJOQMPONA-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-5-carbaldehyde hydrate is a chemical compound with the molecular formula C5H7N3O2 . It has a molecular weight of 141.13 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes this compound, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5N3O.H2O/c6-5-7-1-4 (3-9)2-8-5;/h1-3H, (H2,6,7,8);1H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 372.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Synthesis of 5H-Pyrano[2,3-d]pyrimidine Scaffolds

2-Aminopyrimidine-5-carbaldehyde hydrate serves as a key precursor for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are vital in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent advancements have focused on utilizing diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, to develop substituted pyrano[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. This approach highlights the importance of innovative catalysts in enhancing the efficiency and versatility of synthesizing pyranopyrimidine cores, suggesting a promising direction for developing new lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Role in Gas Hydrate Inhibition and CO2 Capture

Amino acids, including derivatives of this compound, have shown potential as additives for gas hydrate inhibition, natural gas storage, and CO2 capture and sequestration. A critical review of amino acids hydrate-based additives has revealed their effectiveness in inhibiting or promoting gas hydrate formation, thereby playing a significant role in enhancing the efficiency of gas storage and carbon capture technologies. This research underscores the potential of amino acid derivatives in addressing environmental challenges and advancing sustainable energy solutions (Bavoh et al., 2019).

Contribution to Food Flavor and Safety

The derivatives of this compound contribute to the flavor profile of various foods through the production and breakdown of branched-chain aldehydes. These compounds are significant in both fermented and heat-treated food products, where their formation from amino acids is crucial for the desired flavor characteristics. This insight into the metabolic conversions and microbial composition affecting aldehyde formation opens avenues for controlling and enhancing food flavor quality through biochemical manipulation (Smit, Engels, & Smit, 2009).

Emerging Technologies in Food Research

Exploration into the application of CO2 gas hydrates, facilitated by derivatives of this compound, in food technology has shown promising results. CO2 hydrates have been utilized for juice concentration, desalination, carbonation, and food preservation, showcasing the versatility and potential of gas hydrate technology in enhancing food processing and safety. This research indicates a growing interest in applying novel chemical technologies to improve food quality and sustainability (Srivastava, Hitzmann, & Zettel, 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

2-Aminopyrimidine derivatives, including 2-Aminopyrimidine-5-carbaldehyde hydrate, have shown promising results in the treatment of diseases like sleeping sickness and malaria . As such, there is a great demand for these compounds, especially considering the emergence of resistance to current treatments .

properties

IUPAC Name

2-aminopyrimidine-5-carbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O.H2O/c6-5-7-1-4(3-9)2-8-5;/h1-3H,(H2,6,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVPVNJOQMPONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1588441-19-3
Record name 5-Pyrimidinecarboxaldehyde, 2-amino-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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